molecular formula C14H14O3 B14357548 4-(3,5-Diacetylphenyl)but-3-en-2-one CAS No. 90909-72-1

4-(3,5-Diacetylphenyl)but-3-en-2-one

Cat. No.: B14357548
CAS No.: 90909-72-1
M. Wt: 230.26 g/mol
InChI Key: WURACGHNLHYPGH-UHFFFAOYSA-N
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Description

4-(3,5-Diacetylphenyl)but-3-en-2-one is an organic compound with the molecular formula C14H14O3 It is a derivative of butenone, featuring a phenyl ring substituted with two acetyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Diacetylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-diacetylphenylboronic acid with but-3-en-2-one under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an aqueous ethanol solution. The reaction is carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve advanced techniques such as column chromatography or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Diacetylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst like AlCl3.

Major Products Formed

    Oxidation: Formation of 3,5-diacetylbenzoic acid.

    Reduction: Formation of 4-(3,5-dihydroxyphenyl)but-3-en-2-one.

    Substitution: Formation of halogenated derivatives such as 4-(3,5-dibromoacetylphenyl)but-3-en-2-one.

Scientific Research Applications

4-(3,5-Diacetylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Diacetylphenyl)but-3-en-2-one involves its interaction with various molecular targets. The compound’s acetyl groups can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-one: Lacks the acetyl groups, making it less reactive in certain chemical reactions.

    3,5-Diacetylphenylboronic acid: Used as a precursor in the synthesis of 4-(3,5-Diacetylphenyl)but-3-en-2-one.

    4-(3,5-Dihydroxyphenyl)but-3-en-2-one: A reduced form of the compound with different chemical properties.

Uniqueness

This compound is unique due to the presence of both acetyl groups and the butenone moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

90909-72-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-(3,5-diacetylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H14O3/c1-9(15)4-5-12-6-13(10(2)16)8-14(7-12)11(3)17/h4-8H,1-3H3

InChI Key

WURACGHNLHYPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=CC(=C1)C(=O)C)C(=O)C

Origin of Product

United States

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